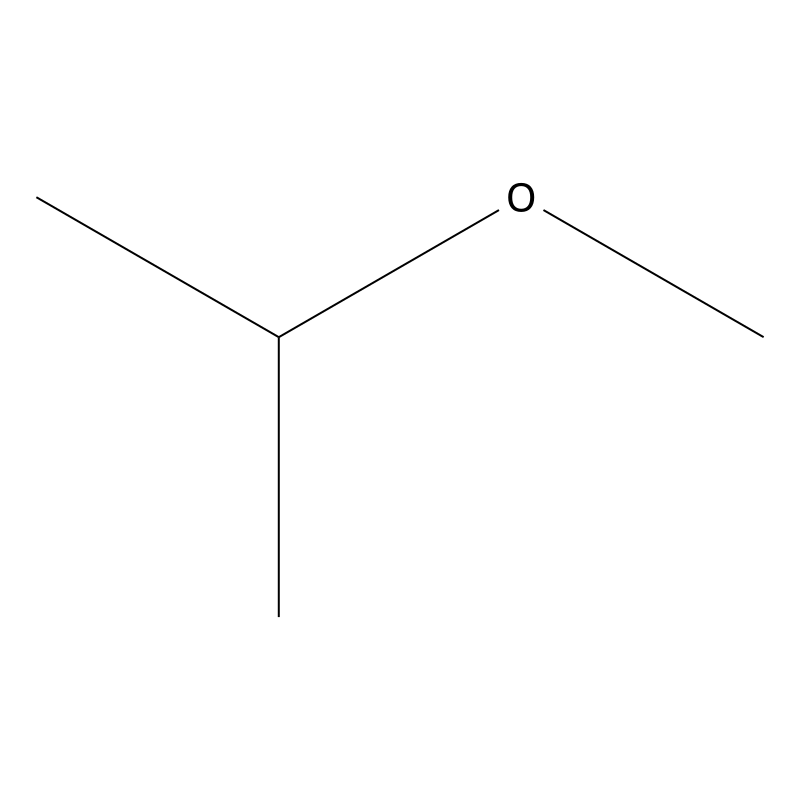2-Methoxypropane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
2-Methoxypropane, also known as isopropyl methyl ether, is an organic compound with the molecular formula and a molecular weight of 74.1216 g/mol. It is classified as an ether, characterized by its two hydrocarbon groups connected by an oxygen atom. The compound appears as a colorless liquid with a mild odor, and it is soluble in organic solvents such as ethanol and diethyl ether but less soluble in water.
This reaction showcases the ether's ability to undergo cleavage under acidic conditions, leading to the formation of alcohols and alkyl halides .
Several methods exist for synthesizing 2-methoxypropane:
- Direct Etherification: This method involves the reaction of isopropanol with methanol in the presence of an acid catalyst.
- Dehydration of Alcohols: The dehydration of 2-methyl-2-propanol can yield 2-methoxypropane when treated with a suitable dehydrating agent.
- Catalytic Cracking: A more complex method involves the catalytic cracking of 2,2-dimethoxypropane, which can be performed using an acidic ceramic filler in a fixed-bed reactor .
2-Methoxypropane finds various applications across different industries:
- Solvent: It serves as a solvent for oils, resins, and waxes due to its excellent solubility properties.
- Intermediate: Used in organic synthesis as an intermediate in the production of other chemicals.
- Fuel Additive: It can be utilized as a fuel additive to enhance combustion properties.
Interaction studies involving 2-methoxypropane primarily focus on its reactivity with acids and bases. Its behavior under acidic conditions has been documented, particularly in reactions that lead to cleavage and substitution processes. Further studies are needed to explore its interactions with other functional groups and potential environmental impacts.
Several compounds share structural similarities with 2-methoxypropane, including:
Uniqueness: 2-Methoxypropane distinguishes itself through its balance between volatility and solubility, making it suitable for specific applications where other ethers may not perform as effectively.








